4-(1-methyl-1H-pyrazol-4-yl)-2-(oxane-4-carbonyl)-1,2,3,4-tetrahydroisoquinoline
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Overview
Description
The compound 4-(1-methyl-1H-pyrazol-4-yl)-2-(oxane-4-carbonyl)-1,2,3,4-tetrahydroisoquinoline is a complex organic molecule that features a combination of pyrazole, isoquinoline, and tetrahydropyran moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1-methyl-1H-pyrazol-4-yl)-2-(oxane-4-carbonyl)-1,2,3,4-tetrahydroisoquinoline typically involves multi-step organic reactions. The process may start with the preparation of the pyrazole and isoquinoline intermediates, followed by their coupling under specific conditions. Common reagents used in these reactions include:
Pyrazole formation: Starting from hydrazine and 1,3-diketones.
Isoquinoline synthesis: Using Pomeranz-Fritsch or Bischler-Napieralski reactions.
Coupling reactions: Utilizing palladium-catalyzed cross-coupling or other suitable methods.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
The compound 4-(1-methyl-1H-pyrazol-4-yl)-2-(oxane-4-carbonyl)-1,2,3,4-tetrahydroisoquinoline can undergo various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Hydrogenation or other reduction methods to modify the molecule.
Substitution: Nucleophilic or electrophilic substitution reactions to introduce new functional groups.
Common Reagents and Conditions
Oxidation: Use of oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Employing hydrogen gas with a palladium catalyst or lithium aluminum hydride.
Substitution: Utilizing reagents like alkyl halides or acyl chlorides under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, this compound can serve as a building block for more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel materials.
Biology
In biological research, the compound may be investigated for its potential as a bioactive molecule. Its structural features suggest it could interact with various biological targets, making it a candidate for drug discovery and development.
Medicine
In medicine, 4-(1-methyl-1H-pyrazol-4-yl)-2-(oxane-4-carbonyl)-1,2,3,4-tetrahydroisoquinoline might be explored for its therapeutic potential. Its ability to interact with specific molecular targets could lead to the development of new treatments for diseases.
Industry
In industry, the compound could be used in the production of advanced materials, such as polymers or coatings. Its unique properties might also make it suitable for use in electronic or optical devices.
Mechanism of Action
The mechanism by which 4-(1-methyl-1H-pyrazol-4-yl)-2-(oxane-4-carbonyl)-1,2,3,4-tetrahydroisoquinoline exerts its effects depends on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved would be identified through detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
(4-(1-methyl-1H-pyrazol-4-yl)-3,4-dihydroisoquinolin-2(1H)-yl)methanone: Lacks the tetrahydropyran moiety.
(4-(1-methyl-1H-pyrazol-4-yl)-3,4-dihydroisoquinolin-2(1H)-yl)(tetrahydro-2H-pyran-4-yl)ethanone: Similar structure but with an ethanone group instead of methanone.
Uniqueness
The presence of both the pyrazole and isoquinoline rings, along with the tetrahydropyran moiety, makes 4-(1-methyl-1H-pyrazol-4-yl)-2-(oxane-4-carbonyl)-1,2,3,4-tetrahydroisoquinoline unique. This combination of structural features may confer distinct chemical and biological properties, setting it apart from similar compounds.
Properties
IUPAC Name |
[4-(1-methylpyrazol-4-yl)-3,4-dihydro-1H-isoquinolin-2-yl]-(oxan-4-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O2/c1-21-11-16(10-20-21)18-13-22(12-15-4-2-3-5-17(15)18)19(23)14-6-8-24-9-7-14/h2-5,10-11,14,18H,6-9,12-13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XGAFZVIBQVINEC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C2CN(CC3=CC=CC=C23)C(=O)C4CCOCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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